(2E)-N-(4,5-DICHLORO-1,3-BENZOTHIAZOL-2-YL)-3-(3,5-DICHLORO-2-METHOXYPHENYL)ACRYLAMIDE
Overview
Description
(2E)-N-(4,5-DICHLORO-1,3-BENZOTHIAZOL-2-YL)-3-(3,5-DICHLORO-2-METHOXYPHENYL)ACRYLAMIDE: is a synthetic organic compound characterized by its complex structure, which includes multiple chlorine atoms and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4,5-DICHLORO-1,3-BENZOTHIAZOL-2-YL)-3-(3,5-DICHLORO-2-METHOXYPHENYL)ACRYLAMIDE typically involves the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Chlorination: The benzothiazole intermediate is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms at the desired positions.
Coupling with Acryloyl Chloride: The chlorinated benzothiazole is reacted with acryloyl chloride in the presence of a base such as triethylamine to form the acrylamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction of the acrylamide moiety can yield the corresponding amine.
Substitution: The chlorine atoms on the benzothiazole and phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Aminated derivatives.
Substitution: Functionalized benzothiazole and phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: It can be used in the synthesis of advanced materials such as polymers and nanocomposites.
Biology
Antimicrobial Agents: The compound exhibits potential antimicrobial activity against various bacterial and fungal strains.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it a candidate for drug development.
Medicine
Drug Development: The compound’s structural features make it a potential candidate for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry
Dyes and Pigments: It can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Agriculture: The compound may be used in the development of agrochemicals such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of (2E)-N-(4,5-DICHLORO-1,3-BENZOTHIAZOL-2-YL)-3-(3,5-DICHLORO-2-METHOXYPHENYL)ACRYLAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell walls.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-(4,5-DICHLORO-1,3-BENZOTHIAZOL-2-YL)-3-(3,5-DICHLORO-2-HYDROXYPHENYL)ACRYLAMIDE
- (2E)-N-(4,5-DICHLORO-1,3-BENZOTHIAZOL-2-YL)-3-(3,5-DICHLORO-2-ETHOXYPHENYL)ACRYLAMIDE
Uniqueness
The uniqueness of (2E)-N-(4,5-DICHLORO-1,3-BENZOTHIAZOL-2-YL)-3-(3,5-DICHLORO-2-METHOXYPHENYL)ACRYLAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple chlorine atoms and a methoxy group enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
(E)-N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-(3,5-dichloro-2-methoxyphenyl)prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl4N2O2S/c1-25-16-8(6-9(18)7-11(16)20)2-5-13(24)22-17-23-15-12(26-17)4-3-10(19)14(15)21/h2-7H,1H3,(H,22,23,24)/b5-2+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRKZBDBLRVNNE-GORDUTHDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C=CC(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1Cl)Cl)/C=C/C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl4N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.